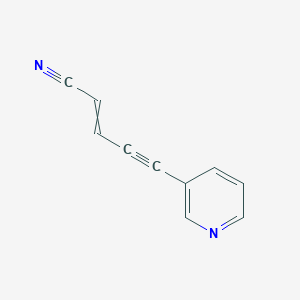
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile is a chemical compound characterized by a pyridine ring attached to a pent-2-en-4-ynenitrile chain. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile typically involves the reaction of pyridine derivatives with alkyne and nitrile groups. One common method includes the use of pent-4-enoyl chloride and pyridineboronic acid pinacol ester in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, often nitrogen, and requires specific conditions such as a temperature of 90°C and a solvent mixture of dioxane and water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine amines.
Scientific Research Applications
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)pent-2-en-4-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-3-yl)pent-4-yn-2-ol: This compound has a similar structure but contains a hydroxyl group instead of a nitrile group.
5-(Pyridin-3-yl)pent-2-en-4-ynenitrile: This compound is structurally similar but may have different functional groups attached to the pent-2-en-4-yne chain.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a nitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
106778-41-0 |
|---|---|
Molecular Formula |
C10H6N2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-pyridin-3-ylpent-2-en-4-ynenitrile |
InChI |
InChI=1S/C10H6N2/c11-7-3-1-2-5-10-6-4-8-12-9-10/h1,3-4,6,8-9H |
InChI Key |
XXZXTOLVKXZKSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















